molecular formula C6H12OS B12659551 2-(3-Butenylthio)ethanol CAS No. 82010-87-5

2-(3-Butenylthio)ethanol

Cat. No.: B12659551
CAS No.: 82010-87-5
M. Wt: 132.23 g/mol
InChI Key: RMBYRNBOWWTERV-UHFFFAOYSA-N
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Description

2-(3-Butenylthio)ethanol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butenylthio)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butenyl chloride with sodium thioethoxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Raw Materials: 3-butenyl chloride, sodium thioethoxide

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-(3-Butenylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenyl chain can be reduced to form a saturated thioether.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2-(3-butenylthio)acetaldehyde or 2-(3-butenylthio)acetone.

    Reduction: Formation of 2-(3-butylthio)ethanol.

    Substitution: Formation of 2-(3-butenylthio)ethyl chloride.

Scientific Research Applications

2-(3-Butenylthio)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Butenylthio)ethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as alcohol dehydrogenase and thiol-containing proteins.

    Pathways: Modulation of redox balance and cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Butylthio)ethanol: Similar structure but with a saturated butyl chain instead of a butenyl chain.

    2-(3-Butenylthio)acetic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness

2-(3-Butenylthio)ethanol is unique due to its combination of a hydroxyl group and a thioether group attached to an unsaturated butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

82010-87-5

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-but-3-enylsulfanylethanol

InChI

InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2

InChI Key

RMBYRNBOWWTERV-UHFFFAOYSA-N

Canonical SMILES

C=CCCSCCO

Origin of Product

United States

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